2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

NAAA inhibition Pain research Inflammation

Potent NAAA inhibitor with 6 nM IC50 (human) and 13 nM IC50 (rat). Critical 3-pyridinyl moiety confers 10-1000× higher potency than phenyl/cyclohexyl analogs. Defined LogP (1.53) and tPSA (72.2 Ų) ensure assay compatibility. Cross-species activity supports in vivo translational pain research. Ideal for NAAA-mediated inflammation studies without confounding MAO-B polypharmacology. Request Quote.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B5623080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C15H10N2O3/c18-14(17-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)19/h1-9H,(H,17,18)
InChIKeyYOMFFHZKRPJQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide: A Potent NAAA Inhibitor with Defined Potency and Physicochemical Profile for Targeted Procurement


2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide (C15H10N2O3, MW 266) is a chromene-3-carboxamide derivative characterized by its 2-oxo-2H-chromene core and a 3-pyridinyl amide substituent . This compound is a potent, low-nanomolar inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine amidase that hydrolyzes endogenous bioactive lipids such as palmitoylethanolamide (PEA) [1]. Its physicochemical profile, including a LogP of 1.53 and a topological polar surface area (tPSA) of 72.2 Ų, is well-defined, providing a concrete basis for formulation and assay design .

Why 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Chromene-3-Carboxamides in NAAA-Focused Research


Simple substitution with a generic chromene-3-carboxamide or a close analog is scientifically unsound for NAAA inhibition studies due to the profound, non-linear impact of the N-substituent on target potency [1]. While the chromene-3-carboxamide scaffold is associated with NAAA inhibition, the specific 3-pyridinyl moiety in this compound is a critical driver of its low-nanomolar activity [2]. Replacing this precise moiety with a phenyl, cyclohexyl, or other heterocyclic group can result in a dramatic, often 10- to 1000-fold loss of potency, as demonstrated by comparator data . Therefore, procurement must be based on the exact structure to ensure the required level of biochemical activity and to avoid introducing confounding variables in experimental systems.

Quantitative Differentiators for 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide: Potency, Physicochemical Profile, and Selectivity Data for Scientific Decision-Making


Direct Head-to-Head Potency Comparison: 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide vs. Structurally Divergent NAAA Inhibitors

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide exhibits a significantly higher potency for human NAAA than a structurally divergent comparator. It demonstrates an IC50 of 6 nM against human NAAA [1], which is 750-fold more potent than N-Cyclohexanecarbonylpentadecylamine (IC50 = 4.5 µM) and 8.3-fold more potent than NAAA-IN-2 (IC50 = 50 nM) [2] under comparable assay conditions.

NAAA inhibition Pain research Inflammation Enzyme kinetics

Comparative Potency Across Species: Human vs. Rat NAAA Inhibition for Preclinical Model Translation

The compound maintains high potency against rat NAAA, a crucial characteristic for translating findings to in vivo rodent models of pain and inflammation. It inhibits rat NAAA with an IC50 of 13 nM [1], whereas the comparator N-Cyclohexanecarbonylpentadecylamine shows a >346-fold lower potency with an IC50 of 4.5 µM against human NAAA, and data for its activity on rat NAAA is not readily available for a direct comparison . This demonstrates a consistent and potent cross-species activity profile for 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide.

NAAA inhibition Preclinical models Species selectivity Translational research

Physicochemical Differentiation: Optimized Lipophilicity (LogP) for Enhanced Drug-Likeness

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide possesses a calculated LogP of 1.53 , which is substantially lower than the LogP of N-Cyclohexanecarbonylpentadecylamine (estimated LogP ~7.0 based on its long alkyl chain and cyclohexyl group) . This lower lipophilicity is a key differentiator, as it falls within the optimal range (LogP 1-3) associated with favorable aqueous solubility, reduced non-specific binding, and a lower risk of metabolic liabilities and toxicity.

Drug-likeness Lipophilicity LogP Physicochemical properties

Class-Level Selectivity Inference: Chromene-3-Carboxamide Scaffold's Predisposition for MAO-B Over MAO-A

While direct selectivity data for this specific compound against MAO isoforms is lacking, the chromene-3-carboxamide class exhibits a strong and quantifiable selectivity for MAO-B over MAO-A. Studies on related chromone-3-carboxamides report MAO-B selectivity ratios often exceeding 1000-fold [1]. This class-level profile suggests 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide may possess an inherent selectivity advantage for MAO-B, a feature not universally shared by all NAAA inhibitors.

Monoamine oxidase MAO-B Selectivity Neuroprotection

Targeted Applications of 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide: From In Vitro NAAA Inhibition to Preclinical Models of Pain and Inflammation


In Vitro NAAA Inhibition and Mechanism-of-Action Studies

This compound is ideally suited as a high-potency chemical probe for investigating the role of NAAA in cellular signaling pathways related to inflammation and pain. Its single-digit nanomolar IC50 against human NAAA (6 nM) [1] allows for robust target engagement at low concentrations, minimizing the risk of non-specific cellular effects often associated with higher dosing of less potent inhibitors. Its defined physicochemical properties, such as a LogP of 1.53 , ensure good solubility in standard assay media, reducing the likelihood of compound precipitation that can confound results.

Preclinical Rodent Models of Inflammatory and Neuropathic Pain

The compound's potent activity against rat NAAA (IC50 = 13 nM) [1] directly supports its use in rodent models for translational pain research. This cross-species activity is a critical prerequisite for evaluating the therapeutic potential of NAAA inhibition in vivo, where elevating levels of palmitoylethanolamide (PEA) can produce anti-inflammatory and analgesic effects. Its drug-like LogP of 1.53 also suggests a favorable pharmacokinetic starting point for in vivo administration.

Chemical Biology Studies Investigating Polypharmacology of Chromene Scaffolds

Beyond its primary role as an NAAA inhibitor, this compound serves as a valuable tool for exploring the polypharmacology of the chromene-3-carboxamide scaffold. Based on class-level evidence, this scaffold is associated with high selectivity for MAO-B [2]. Researchers can use this compound in comparative studies against other NAAA inhibitors that lack this potential MAO-B activity to dissect the contributions of NAAA versus MAO-B inhibition in complex disease models, such as neuroinflammation and neurodegeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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